1-Methylsulfonyloxy-5-phenylpentane

Description

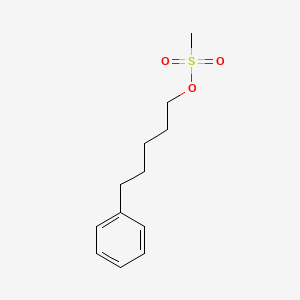

1-Methylsulfonyloxy-5-phenylpentane (C₁₂H₁₆O₃S) is a sulfonate ester derivative featuring a pentane backbone substituted with a phenyl group at the fifth carbon and a methylsulfonyloxy group at the first carbon.

Properties

Molecular Formula |

C12H18O3S |

|---|---|

Molecular Weight |

242.34 g/mol |

IUPAC Name |

5-phenylpentyl methanesulfonate |

InChI |

InChI=1S/C12H18O3S/c1-16(13,14)15-11-7-3-6-10-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |

InChI Key |

BZJBRCXUKRLFHV-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

- 1-Methylsulfonyloxy-5-phenylpentane (Compound A) : Contains a sulfonate ester group (-SO₃CH₃) and a terminal phenyl group. The sulfonate ester is less reactive than sulfonyl chlorides but more stable under ambient conditions.

- 5-Methoxy-3-methylpentane-1-sulfonyl chloride (Compound B) : A sulfonyl chloride derivative with a methoxy group at C5 and a methyl group at C3 (CAS: 1478897-18-5, C₇H₁₅ClO₃S, MW: 214.71). Sulfonyl chlorides are highly reactive, often used in nucleophilic substitutions .

- 5-Methyl-5-phenylhydantoin (Compound C) : A cyclic urea derivative (C₁₀H₁₀N₂O₂, MW: 190.19, CAS: 6843-49-8) with phenyl and methyl substituents. Used in pharmaceutical research, particularly in anticonvulsant studies .

- 1-Methyl-1-phenylhydrazine (Compound D) : A hydrazine derivative (C₆H₅N(NH₂)CH₃, MW: 122.16, CAS: 618-40-6) with applications in synthesis of heterocycles and dyes .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | CAS RN | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|---|

| Compound A | C₁₂H₁₆O₃S | 240.32 | Not provided | Not available | Not available | Sulfonate ester, phenyl |

| Compound B | C₇H₁₅ClO₃S | 214.71 | 1478897-18-5 | Not reported | Not reported | Sulfonyl chloride, methoxy |

| Compound C | C₁₀H₁₀N₂O₂ | 190.19 | 6843-49-8 | 199–201 | Not applicable | Hydantoin, phenyl |

| Compound D | C₇H₁₀N₂ | 122.16 | 618-40-6 | Not reported | 118 (21 mmHg) | Hydrazine, phenyl |

Research Findings and Gaps

- Pharmaceutical Relevance : Compound C’s structural similarity to marketed hydantoins underscores the value of phenyl-substituted heterocycles, a motif absent in Compound A .

- Data Limitations : Critical physicochemical data for Compound A (e.g., thermal stability, solubility) are missing in the literature, necessitating further experimental characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.